VH 032 amide-alkylC5-azide

PROTAC synthesis click chemistry E3 ligase ligand conjugation

VH 032 amide-alkylC5-azide is a VHL E3 ligase ligand-linker conjugate with a terminal azide for modular PROTAC assembly via CuAAC click chemistry. Its C5 alkyl linker and (S,R,S) stereochemistry are essential for ternary complex formation. Researchers choose this azide-functionalized building block for streamlined degrader development, as it eliminates re-synthesis of the VHL module. Compare with PEG linkers to evaluate alkyl linker effects.

Molecular Formula C28H39N7O4S
Molecular Weight 569.7 g/mol
Cat. No. B12377968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH 032 amide-alkylC5-azide
Molecular FormulaC28H39N7O4S
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN=[N+]=[N-])O
InChIInChI=1S/C28H39N7O4S/c1-18-24(40-17-31-18)20-11-9-19(10-12-20)15-30-26(38)22-14-21(36)16-35(22)27(39)25(28(2,3)4)33-23(37)8-6-5-7-13-32-34-29/h9-12,17,21-22,25,36H,5-8,13-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1
InChIKeyFKUOHRQDBXOUQK-OTNCWRBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide: Definition and Core Characteristics for Targeted Protein Degradation Procurement


(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide (CAS 2821804-11-7), also designated (S,R,S)-AHPC-C5-azide or VH 032 amide-alkylC5-azide, is a functionalized von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate specifically engineered for proteolysis-targeting chimera (PROTAC) research and development . This building block incorporates the VH032-based VHL-recruiting ligand covalently attached to a six-carbon alkyl linker terminating in an azide functional group . The compound enables modular PROTAC assembly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing researchers to conjugate alkyne-functionalized target protein ligands without additional linker synthesis . As a derivative of VH032—the most widely utilized VHL ligand from which the majority of published VHL-targeting PROTACs derive—this azide-functionalized conjugate serves as a direct synthetic entry point for VHL-based degrader development [1].

Why Generic Substitution Fails: The Critical Distinctions of (2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide in PROTAC Assembly


Scientific and industrial users cannot interchangeably substitute this compound with other VHL ligand-linker conjugates or standalone VHL ligands due to three non-negotiable structural and functional constraints. First, the azide terminal group mandates a specific synthetic workflow—CuAAC click chemistry with alkyne-bearing target ligands—whereas amine-, carboxyl-, or thiol-terminated conjugates require entirely different conjugation chemistries (e.g., amide coupling, NHS ester activation, or maleimide-thiol reactions), precluding direct experimental protocol interchangeability [1]. Second, linker composition and length (alkyl C5/C6 versus PEG-based linkers) directly influence ternary complex formation geometry between E3 ligase, PROTAC molecule, and target protein, with systematic investigations demonstrating that linker variations produce markedly divergent degradation potencies even when identical VHL and target-binding moieties are employed [2]. Third, the specific stereochemistry (2S,4R configuration on the hydroxyproline scaffold and the (S)-configuration at the tert-leucine-derived position) is essential for VHL binding affinity, and stereochemical variants (e.g., (R,S,S)-VH032) exhibit distinct binding and degradation profiles [3].

Quantitative Differentiation Evidence for (2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide


Azide-Terminal Click Chemistry Capability Distinguishes This VHL Conjugate from Amine-Terminated Analogs Requiring Alternative Conjugation Strategies

This compound contains a terminal azide group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to alkyne-functionalized target protein ligands. In contrast, the closest structural analog, VH 032 amide-alkylC5-amine (CAS 2415256-20-9), terminates in a primary amine requiring activation via NHS ester or similar coupling reagents. The azide group provides orthogonal reactivity that proceeds with high regioselectivity under mild aqueous conditions without cross-reactivity toward amine, carboxyl, or thiol functionalities present elsewhere in PROTAC constructs. The azidohexanoyl linker length (6 carbons from amide nitrogen to azide terminus, approximately 8-10 Å extended) positions the conjugation handle at a specific distance from the VHL-binding hydroxyproline core .

PROTAC synthesis click chemistry E3 ligase ligand conjugation CuAAC

Defined Alkyl Linker Length and Composition Provides Predictable Ternary Complex Spacing Compared to PEG-Based VHL Conjugates

The alkyl C5/C6 linker in this compound provides a fully hydrophobic, flexible spacer of defined length (approximately 6-8 carbon atoms in the extended chain, corresponding to ~8-10 Å distance from the VHL-binding scaffold to the conjugation point). Systematic structure-activity relationship (SAR) investigations of VH032-derived PROTACs demonstrate that linker composition (alkyl versus PEG) significantly influences degradation potency, with certain target-E3 ligase pairs exhibiting preferential degradation with hydrophobic alkyl linkers while others respond better to hydrophilic PEG-based spacers. The Krieger et al. (2023) study provides the first consistent dataset allowing direct comparison of structural variations in VHL ligand-linker conjugates [1]. In a comparative Wee1-degrading PROTAC study, VHL-based degraders employing different linker types and lengths showed DC50 values ranging from sub-100 nM to >10 µM depending on linker composition, with alkyl-based linkers demonstrating superior degradation efficiency for certain kinase targets [2].

PROTAC linker optimization ternary complex formation VHL E3 ligase linker SAR

Conserved VH032-Derived VHL Binding Affinity Supports Predictable E3 Ligase Recruitment Compared to CRBN-Based PROTAC Building Blocks

The VH032 core scaffold within this compound binds to the von Hippel-Lindau E3 ligase with a Kd of 113-185 nM as determined by surface plasmon resonance (SPR) and fluorescence polarization assays [1]. In the systematic VHL ligand assessment by Krieger et al. (2023), VH032 and its functionalized derivatives (including those with alkyl linkers attached at the acetyl exit vector) retained VHL binding affinity within a 100-200 nM range, confirming that modifications at the designated exit vector do not substantially impair E3 ligase engagement [2]. In direct head-to-head PROTAC comparisons, VHL-recruiting degraders exhibit distinct degradation kinetics and cellular selectivity profiles compared to CRBN-recruiting degraders (e.g., pomalidomide- or thalidomide-based conjugates) targeting the same protein. For Wee1 degradation, VH032-based PROTACs showed DC50 values distinct from CRBN-based counterparts, with certain linkers favoring one E3 ligase system over the other [3].

VHL binding affinity E3 ligase recruitment PROTAC ternary complex VHL vs CRBN

Commercial Availability with Certified Purity (≥95%) and Defined Stereochemistry Supports Reproducible PROTAC Synthesis

This compound is commercially available from multiple vendors including Bio-Techne (R&D Systems/Tocris), MedChemExpress, and InvivoChem, with certified purity specifications of ≥95% by HPLC . The defined stereochemistry (2S,4R configuration on the hydroxyproline ring and (S)-configuration at the tert-leucine-derived stereocenter) is essential for VHL binding, as stereochemical inversion to (R,S,S)-VH032 or other diastereomers results in altered binding affinity and degradation potency. In systematic VHL ligand assessments, stereochemical variants demonstrated differential VHL binding, underscoring the importance of procuring the correct stereoisomer [1]. In contrast, custom-synthesized VHL ligand-linker conjugates require independent stereochemical validation and purity assessment prior to use, introducing variability and potential delays in PROTAC development workflows.

PROTAC building block quality control reproducibility chemical procurement

Optimal Research and Industrial Applications for (2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide


Rapid Modular Assembly of VHL-Based PROTAC Libraries via Click Chemistry

Researchers synthesizing PROTAC libraries against multiple target proteins can use this azide-functionalized building block as a universal VHL E3 ligase recruitment module. The terminal azide enables rapid conjugation via CuAAC click chemistry to any alkyne-modified target protein ligand, eliminating the need to re-synthesize the VHL ligand-linker portion for each new target ligand [1]. This modular approach accelerates structure-activity relationship (SAR) studies where linker length and composition are systematically varied while maintaining consistent VHL recruitment.

Head-to-Head Comparison of Alkyl versus PEG Linker Performance in VHL-Based PROTAC Degradation

This alkyl C5 linker conjugate serves as a comparator compound for studies evaluating the impact of linker hydrophobicity and flexibility on PROTAC ternary complex formation and degradation efficiency. When used alongside VHL-PEGn-azide conjugates, this compound enables direct quantification of alkyl linker effects on cellular permeability, target engagement, and degradation DC50 for specific target proteins [2]. Such comparative studies are essential for establishing linker design principles for novel PROTAC targets.

VHL-Recruiting PROTAC Development for Targets Incompatible with CRBN-Based Degradation

For target proteins that are poorly degraded by CRBN-recruiting PROTACs (e.g., due to unfavorable ternary complex geometry, insufficient E3 ligase expression in target tissues, or CRBN-mediated neo-substrate degradation concerns), this VHL-based conjugate provides an alternative E3 ligase recruitment strategy. Systematic studies have demonstrated that certain kinases and transcription factors exhibit preferential degradation with VHL-recruiting PROTACs compared to CRBN-based systems, making this building block essential for targets requiring VHL E3 ligase engagement [3].

Bioorthogonal PROTAC Conjugation in Complex Biological Matrices

The azide functional group enables bioorthogonal conjugation strategies where PROTAC assembly occurs in situ or in the presence of complex biological mixtures. Unlike amine-reactive conjugates that cross-react with lysine residues or N-terminal amines on proteins, the azide group remains inert toward endogenous biomolecules while specifically reacting with alkyne-bearing partners under CuAAC conditions [1]. This property is particularly valuable for intracellular PROTAC assembly approaches or for synthesizing degraders with sensitive target-binding moieties.

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